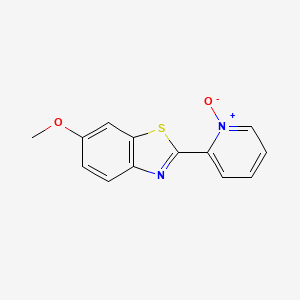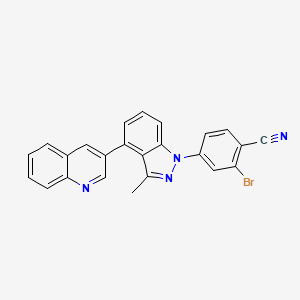
(2-Bromo-3-methylbutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-3-methylbutyl)benzene is an organic compound with the molecular formula C11H15Br. It consists of a benzene ring substituted with a 2-bromo-3-methylbutyl group. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-methylbutyl)benzene typically involves the bromination of 3-methylbutylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-3-methylbutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include alcohols, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
(2-Bromo-3-methylbutyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated organic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-3-methylbutyl)benzene in chemical reactions involves the formation of a benzenonium intermediate during electrophilic aromatic substitution . The bromine atom acts as an electrophile, attacking the benzene ring and forming a sigma complex. This intermediate then undergoes deprotonation to yield the final substituted product.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
Chlorobenzene: Similar structure but with a chlorine atom instead of bromine.
Fluorobenzene: Contains a fluorine atom on the benzene ring.
Iodobenzene: Contains an iodine atom on the benzene ring.
Uniqueness
(2-Bromo-3-methylbutyl)benzene is unique due to the presence of the 2-bromo-3-methylbutyl group, which imparts distinct chemical properties and reactivity compared to other halobenzenes. This structural feature allows for specific applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C11H15Br |
|---|---|
Peso molecular |
227.14 g/mol |
Nombre IUPAC |
(2-bromo-3-methylbutyl)benzene |
InChI |
InChI=1S/C11H15Br/c1-9(2)11(12)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |
Clave InChI |
QLHAVKGAFKRKFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)

![4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
![3-[4-[[4-Chloro-3-(trifluoromethyl)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13869022.png)

phosphane](/img/structure/B13869044.png)



![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)


